molecular formula C12H18O3S B3052049 2-Pentyl p-toluenesulfonate CAS No. 3813-69-2

2-Pentyl p-toluenesulfonate

Cat. No.: B3052049
CAS No.: 3813-69-2
M. Wt: 242.34 g/mol
InChI Key: HQSHAZLGVDYADJ-UHFFFAOYSA-N
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Description

2-Pentyl p-toluenesulfonate is an organic compound with the molecular formula C12H18O3S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with a pentyl alcohol. This compound is known for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Safety and Hazards

While specific safety data for 2-Pentyl p-toluenesulfonate is not available, related compounds like p-Toluenesulfonic acid are known to be hazardous. They are flammable and cause severe skin burns and eye damage .

Future Directions

While specific future directions for 2-Pentyl p-toluenesulfonate are not available, research into related compounds continues. For instance, transition metal p-toluenesulfonates are being studied for their properties and applications .

Mechanism of Action

Target of Action

2-Pentyl tosylate, also known as 2-Pentyl p-toluenesulfonate, is a type of secondary tosylate. The primary targets of 2-Pentyl tosylate are likely to be similar to those of other secondary tosylates. Secondary tosylates are known to undergo solvolysis, a substitution reaction with the solvent .

Mode of Action

The mode of action of 2-Pentyl tosylate involves solvolysis, a process where the tosylate group is replaced by a nucleophile . This process is facilitated by the solvent and can occur under certain conditions . The solvolysis of 2-Pentyl tosylate is believed to proceed through a series of parallel concerted reactions, including solvolysis, 1,2-hydride transfer, and isotope exchange .

Biochemical Pathways

It’s known that the solvolysis of secondary tosylates can lead to the formation of different products depending on the solvent and conditions . This suggests that 2-Pentyl tosylate could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The solvolysis of secondary tosylates like 2-pentyl tosylate is known to occur at a specific rate . This rate could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Pentyl tosylate.

Result of Action

The result of the action of 2-Pentyl tosylate is the formation of different products through the process of solvolysis . The exact molecular and cellular effects of these products would depend on the specific conditions and the solvent used for the solvolysis .

Action Environment

The action of 2-Pentyl tosylate is influenced by the environment, particularly the solvent in which the solvolysis occurs . Different solvents can lead to different rates of solvolysis and potentially different products . Therefore, the efficacy and stability of 2-Pentyl tosylate could be influenced by environmental factors such as the choice of solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with pentyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid itself to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Pentyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions with water as the solvent are employed.

Major Products:

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate
  • Butyl p-toluenesulfonate

Comparison: 2-Pentyl p-toluenesulfonate is unique due to its longer alkyl chain compared to methyl, ethyl, and isopropyl p-toluenesulfonates. This longer chain can influence its solubility, reactivity, and the physical properties of the resulting products. For instance, the increased hydrophobicity of the pentyl group can affect the compound’s behavior in organic solvents and its interactions with other molecules .

Properties

IUPAC Name

pentan-2-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSHAZLGVDYADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884014
Record name 2-Pentanol, 2-(4-methylbenzenesulfonate)
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Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3813-69-2
Record name 2-Pentanol, 2-(4-methylbenzenesulfonate)
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Record name 2-Pentanol, 2-(4-methylbenzenesulfonate)
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Record name 2-Pentyl p-toluenesulfonate
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Record name 2-Pentanol, 2-(4-methylbenzenesulfonate)
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Record name 2-Pentanol, 2-(4-methylbenzenesulfonate)
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Record name pentan-2-yl 4-methylbenzene-1-sulfonate
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Synthesis routes and methods

Procedure details

This compound was synthesized as a colorless oil from 2-pentanol (122.0 mg, 1.384 mmol), TsCl (316.6 mg, 1.66 mmol), Et3N (280.3 mg, 2.77 mmol), and DMAP (169.0 mg, 1.384 mmol) in 92% yield by following general procedure 1.1: 1H NMR (400 MHz, CDCl3; δH) 7.75 (d, J=8.3 Hz, 2H), 7.30 (d, J=8.3 Hz, 2H), 4.63-4.51 (m, 1H), 2.40 (s, 3H), 1.56 (dddd, J=14.0, 10.0, 7.2, 5.4 Hz, 1H), 1.49-1.35 (m, 1H), 1.35-1.04 (m, 5H), 0.77 (t, J=1A Hz, 3H); 13C NMR (100 MHz, CDCl3, δC) 144.57, 134.63, 129.84, 127.78, 80.55, 38.70, 21.73, 20.90, 18.28, 13.74. ESI-MS: 243.1 (M+H+), 265.1 (M+Na+).
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
316.6 mg
Type
reactant
Reaction Step One
Name
Quantity
280.3 mg
Type
reactant
Reaction Step One
Name
Quantity
169 mg
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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